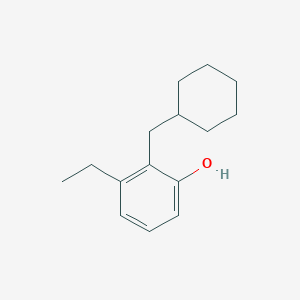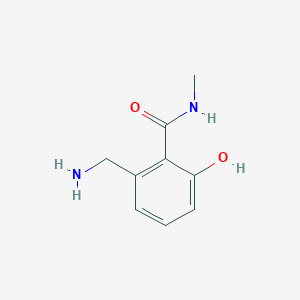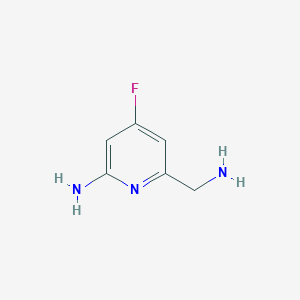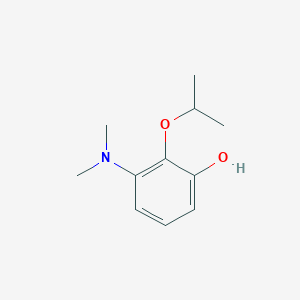
2-Amino-4-(methylamino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(methylamino)phenol, also known as N-Methyl-2-aminophenol or N-Methyl-2-hydroxyaniline, is an organic compound with the molecular formula C7H9NO. This compound is a derivative of aminophenol and is characterized by the presence of both amino and hydroxyl functional groups on a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
2-Amino-4-(methylamino)phenol can be synthesized through several methods. One common approach involves the reaction of hydroquinone with methylamine. This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product . Another method involves the reduction of Schiff bases using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
2-Amino-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Catalysts: Palladium on carbon (Pd/C) is often used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.
科学研究应用
2-Amino-4-(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research has explored its use in developing new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of 2-Amino-4-(methylamino)phenol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to antimicrobial effects. For example, it has been shown to target the quorum regulator SarA in Staphylococcus aureus, thereby inhibiting biofilm formation and reducing virulence . The compound’s ability to interact with cellular components makes it a valuable tool in both research and therapeutic applications.
相似化合物的比较
Similar Compounds
2-Aminophenol: Lacks the methylamino group, resulting in different reactivity and applications.
4-(Methylamino)phenol: Similar structure but with the amino group in a different position, leading to variations in chemical behavior.
2-[(Methylamino)methyl]phenol: Another related compound with distinct properties and applications.
Uniqueness
2-Amino-4-(methylamino)phenol is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts specific reactivity and makes it suitable for a variety of applications. Its ability to undergo multiple types of chemical reactions and its effectiveness in biological systems set it apart from similar compounds.
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
2-amino-4-(methylamino)phenol |
InChI |
InChI=1S/C7H10N2O/c1-9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3 |
InChI 键 |
OSWAUKJYXZYZBZ-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC(=C(C=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14848643.png)



![[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14848666.png)




![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)


